molecular formula C23H21NO6 B11158449 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

Cat. No.: B11158449
M. Wt: 407.4 g/mol
InChI Key: NSTFKQDRBAQQAX-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-one core (a six-membered nitrogen-containing ring with a ketone group at position 4) linked via an acetyl group to a phenoxy moiety substituted with an 8-methoxy-2-oxo-2H-chromen-3-yl group. The coumarin (chromen-2-one) derivative introduces a planar aromatic system with a methoxy substituent at position 8 and a ketone at position 2, which may confer fluorescence or specific binding properties.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

1-[2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidin-4-one

InChI

InChI=1S/C23H21NO6/c1-28-20-4-2-3-16-13-19(23(27)30-22(16)20)15-5-7-18(8-6-15)29-14-21(26)24-11-9-17(25)10-12-24/h2-8,13H,9-12,14H2,1H3

InChI Key

NSTFKQDRBAQQAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(=O)CC4

Origin of Product

United States

Chemical Reactions Analysis

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinone ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can be cyclized under specific conditions to form various cyclic derivatives.

Scientific Research Applications

1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one involves its interaction with specific molecular targets and pathways. The chromen moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • 1-{[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide Differs by replacing the ketone at position 4 of the piperidine ring with a carboxamide group.
  • 2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid (C₁₄H₁₄O₅) Lacks the piperidin-4-one core, featuring a carboxylic acid instead. The absence of the nitrogenous ring reduces basicity, while the acid group enhances polarity, likely limiting membrane permeability compared to the acetyl-piperidin-4-one derivative .
  • 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one Substitutes the coumarin-phenoxy-acetyl group with chloroacetyl and trimethoxyphenyl substituents.

Substituent Effects on Pharmacological Properties

  • Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- Replaces the coumarin moiety with a 4-chlorobenzoyl group.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
1-{[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one C₂₃H₂₁NO₆* ~407.42 Piperidin-4-one, acetyl-phenoxy, coumarin (8-methoxy-2-oxo) Fluorescent probes, enzyme inhibitors
1-{[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidine-4-carboxamide C₂₃H₂₂N₂O₆ ~422.44 Carboxamide replaces ketone Enhanced solubility for drug delivery
2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid C₁₄H₁₄O₅ 262.26 Carboxylic acid, no piperidin-4-one Polar bioactive agents
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one C₂₆H₂₉ClNO₇ 526.96 Chloroacetyl, trimethoxyphenyl Antimitotic agents
Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- C₂₀H₂₀ClNO₃ 357.83 4-Chlorobenzoyl, acetyl-phenoxy CNS-targeting therapeutics

*Calculated based on formula C₂₃H₂₁NO₆.

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